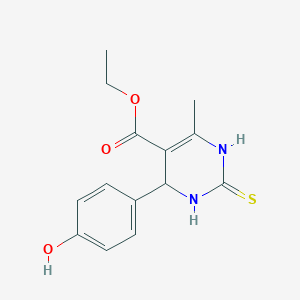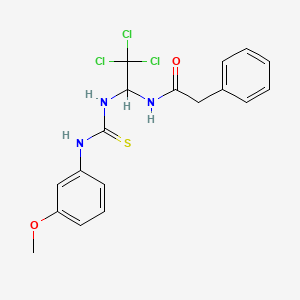![molecular formula C19H30N2O4 B5097995 N,N-diethyl-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5097995.png)
N,N-diethyl-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide is an organic compound with a complex structure It is characterized by the presence of a piperidine ring, a carboxamide group, and a phenyl ring substituted with hydroxy and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Phenyl Ring: The phenyl ring with hydroxy and methoxy substituents is attached through a coupling reaction, such as a Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N,N-diethyl-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxamide: Lacks the methoxy groups, which may affect its chemical properties and biological activity.
N,N-diethyl-1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide: Lacks the hydroxy group, potentially altering its reactivity and interactions.
N,N-diethyl-1-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide: Lacks the hydroxy group, which may influence its solubility and binding affinity.
Uniqueness
N,N-diethyl-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it valuable for various applications.
Propiedades
IUPAC Name |
N,N-diethyl-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-5-21(6-2)19(23)15-8-7-9-20(13-15)12-14-10-16(24-3)18(22)17(11-14)25-4/h10-11,15,22H,5-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZMZYXJQAQCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[(2-methoxyphenyl)methylamino]benzoate](/img/structure/B5097912.png)
![17-(2-Bromo-4-nitrophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5097920.png)
![2-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B5097926.png)


![diethyl (2-{2-[(ethylamino)carbonothioyl]hydrazino}-2-oxoethyl)phosphonate](/img/structure/B5097951.png)

![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B5097962.png)
![[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methylquinolin-4-yl)methanone](/img/structure/B5097967.png)
![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]benzamide](/img/structure/B5097969.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5097976.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5097982.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5097987.png)
